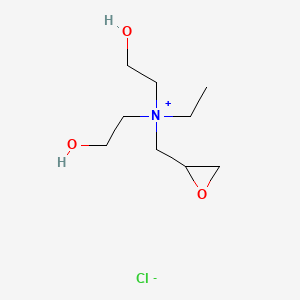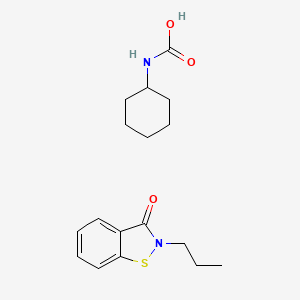
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C₉H₂₀ClNO₃. It is known for its unique chemical structure, which includes an epoxy group, making it a versatile compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride typically involves the reaction of epichlorohydrin with diethanolamine, followed by quaternization with ethyl chloride. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Commonly used solvents include water or alcohols.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of epichlorohydrin and diethanolamine.
Reaction Control: Precise control of temperature and pH to optimize the reaction rate.
Purification: The product is purified through distillation or crystallization to remove impurities.
化学反応の分析
Types of Reactions
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The epoxy group can react with nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Epoxide Ring-Opened Products: Depending on the nucleophile used, various ring-opened products can be formed.
Oxidized or Reduced Derivatives: Products with altered oxidation states.
科学的研究の応用
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of surfactants, coatings, and adhesives.
作用機序
The mechanism of action of (2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride involves its interaction with various molecular targets:
Epoxide Group: The reactive epoxide group can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking or modification.
Quaternary Ammonium Group: This group can interact with negatively charged surfaces, such as bacterial cell membranes, leading to antimicrobial effects.
類似化合物との比較
Similar Compounds
- (2,3-Epoxypropyl)trimethylammonium chloride
- (2,3-Epoxypropyl)dimethylbenzylammonium chloride
Uniqueness
(2,3-Epoxypropyl)ethylbis(2-hydroxyethyl)ammonium chloride is unique due to its combination of an epoxy group and a quaternary ammonium group, which provides both reactivity and antimicrobial properties. This makes it more versatile compared to similar compounds that may lack one of these functional groups .
特性
CAS番号 |
94213-21-5 |
|---|---|
分子式 |
C9H20ClNO3 |
分子量 |
225.71 g/mol |
IUPAC名 |
ethyl-bis(2-hydroxyethyl)-(oxiran-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NO3.ClH/c1-2-10(3-5-11,4-6-12)7-9-8-13-9;/h9,11-12H,2-8H2,1H3;1H/q+1;/p-1 |
InChIキー |
CYZBTLOUSPYJHS-UHFFFAOYSA-M |
正規SMILES |
CC[N+](CCO)(CCO)CC1CO1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)




